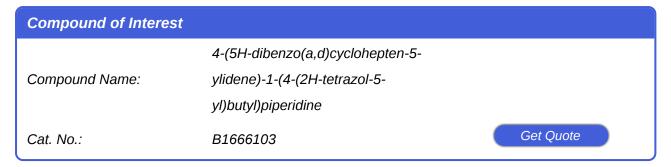


# Spectroscopic Profile of AT-56 (CAS 162640-98-4): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of AT-56 (CAS 162640-98-4), a potent and selective inhibitor of lipocalin-type prostaglandin D synthase (L-PGDS). The following sections detail predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

#### **Chemical Structure and Properties**

 Chemical Name: 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]piperidine

Molecular Formula: C25H27N5

• Molecular Weight: 397.52 g/mol

# **Predicted Spectroscopic Data**

Due to the limited availability of public experimental spectra, the following data has been predicted based on the chemical structure of AT-56. These predictions are intended to serve as



a reference for experimental verification.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.35 - 7.20	m	8H	Aromatic protons (dibenzo[a,d]cyclohept ene)
6.90	S	2H	Olefinic protons (dibenzo[a,d]cyclohept ene)
3.05	t, J = 7.5 Hz	2H	-CH <sub>2</sub> - (butyl chain, adjacent to tetrazole)
2.50 - 2.30	m	8H	Piperidine ring protons
2.45	t, J = 7.5 Hz	2H	-CH <sub>2</sub> - (butyl chain, adjacent to piperidine)
1.80 - 1.60	m	4H	-CH2-CH2- (central butyl chain protons)

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ, ppm)	Assignment
156.0	Tetrazole C5
141.5	Quaternary C (dibenzo[a,d]cycloheptene)
138.0	Quaternary C (dibenzo[a,d]cycloheptene)
135.0	C=C (piperidine side)
132.5	Aromatic CH
130.0	Aromatic CH
129.5	Aromatic CH
128.0	Aromatic CH
127.0	Olefinic CH (dibenzo[a,d]cycloheptene)
58.0	Piperidine CH2 (adjacent to N)
54.0	Piperidine CH2 (adjacent to C=C)
32.0	Piperidine CH <sub>2</sub>
29.0	Butyl CH <sub>2</sub>
27.0	Butyl CH <sub>2</sub>
23.0	Butyl CH <sub>2</sub>

# **Infrared (IR) Spectroscopy**

Table 3: Predicted IR Absorption Bands



Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
3100 - 3000	C-H stretch	Aromatic and Olefinic
2950 - 2850	C-H stretch	Aliphatic
1640	C=C stretch	Alkene
1600, 1490, 1450	C=C stretch	Aromatic ring
1550 - 1475	N=N stretch	Tetrazole ring
1200 - 1000	C-N stretch	Amine

### **Mass Spectrometry (MS)**

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment Ion	
397.23	[M]+ (Molecular Ion)	
369.22	[M - N <sub>2</sub> ]+	
285.17	[M - $C_4H_8N_5$ ] <sup>+</sup> (Loss of tetrazolylbutyl side chain)	
215.12	[C17H15]+ (Dibenzo[a,d]cycloheptenylidene fragment)	
112.12	[C <sub>6</sub> H <sub>12</sub> N] <sup>+</sup> (Piperidine ring fragment)	

# **Experimental Protocols**

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as AT-56.

#### NMR Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of AT-56 in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.



- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.
  - Employ a 30-degree pulse width with a relaxation delay of 1.0 second.
  - Collect 16 scans and apply a line broadening of 0.3 Hz during processing.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with a spectral width of 250 ppm.
  - Use a proton-decoupled pulse sequence.
  - Employ a 45-degree pulse width with a relaxation delay of 2.0 seconds.
  - Collect 1024 scans and apply a line broadening of 1.0 Hz during processing.
- Data Processing: Process the raw data using appropriate NMR software. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for <sup>1</sup>H and <sup>13</sup>C).

#### **IR Spectroscopy**

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1
  mg of AT-56 with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it
  into a transparent disk using a hydraulic press.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and collect the sample spectrum.



- Scan in the range of 4000 to 400 cm<sup>-1</sup>.
- Co-add 32 scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

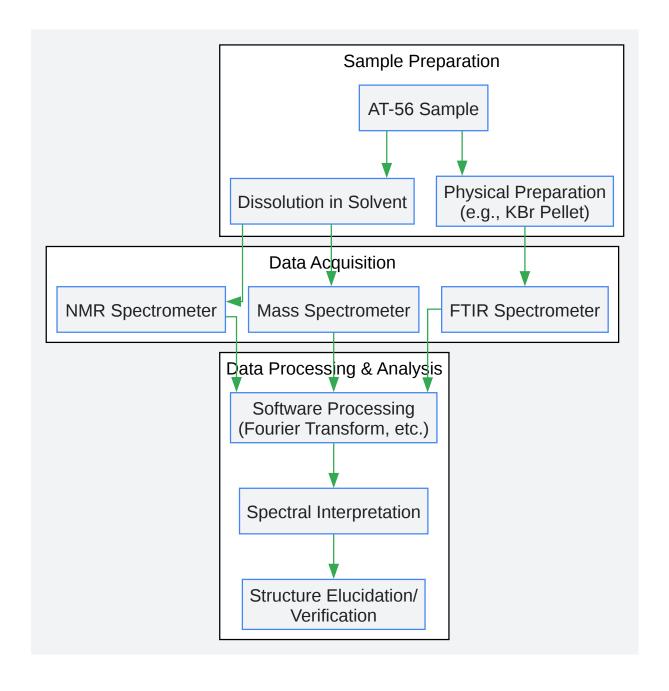
#### **Mass Spectrometry**

- Sample Preparation: Dissolve approximately 1 mg of AT-56 in 1 mL of a suitable solvent, such as methanol or acetonitrile.
- Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Data Acquisition:
  - $\circ$  Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
  - Operate the ESI source in positive ion mode.
  - Set the capillary voltage to 3.5-4.5 kV and the source temperature to 100-150°C.
  - Acquire mass spectra over a mass range of m/z 50-1000.
- Data Processing: Process the acquired data to identify the molecular ion peak and major fragment ions. Determine the elemental composition of the ions based on their accurate mass measurements.

# **Workflow and Pathway Diagrams**

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual relationship of the spectroscopic techniques.

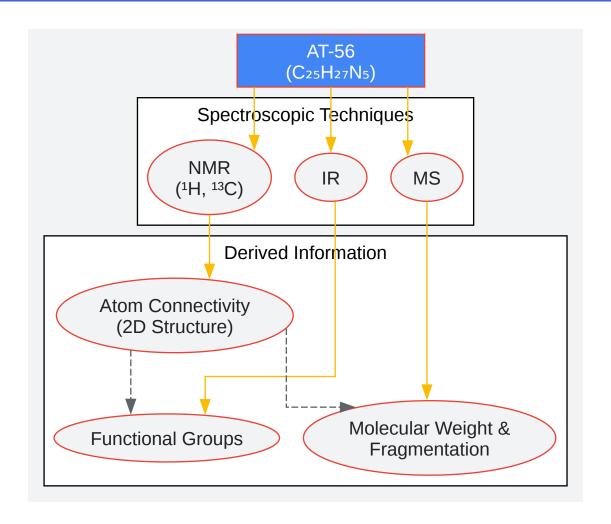




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Caption: General workflow for the spectroscopic analysis of a chemical compound.





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Caption: Relationship between spectroscopic techniques and the structural information they provide.

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